4-(5-Chlorosalicyloyl)Piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13ClN2O2 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H13ClN2O2/c12-8-1-2-10(15)9(7-8)11(16)14-5-3-13-4-6-14/h1-2,7,13,15H,3-6H2 |
InChI Key |
RVOWFLKZLRAMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Retrosynthetic Analysis of 4-(5-Chlorosalicyloyl)Piperazine
A retrosynthetic analysis of the target molecule, this compound, identifies the amide linkage as the most logical point for disconnection. This bond is formed between the carboxyl group of a salicylic (B10762653) acid derivative and one of the secondary amines of the piperazine (B1678402) ring.
This primary disconnection simplifies the molecule into two readily accessible precursors:
5-Chlorosalicylic acid (or an activated derivative): This provides the acyl component.
Piperazine: This provides the amine component.
Further analysis would focus on the synthesis of these two starting materials. 5-Chlorosalicylic acid can be conceptually derived from salicylic acid via electrophilic aromatic substitution (chlorination). Piperazine itself is a common chemical, but its synthesis can be traced back to simpler precursors like ethanolamine (B43304) or ethylenediamine (B42938) derivatives. This straightforward retrosynthetic route allows for a modular and flexible approach to the synthesis of the final compound and its analogs. researchgate.net
Synthesis of 5-Chlorosalicylic Acid Derivatives
The primary precursor, 5-chlorosalicylic acid, is typically synthesized by the direct chlorination of salicylic acid. ias.ac.in The conditions of this electrophilic aromatic substitution must be carefully controlled to favor substitution at the 5-position, as other isomers like 3-chlorosalicylic acid and 3,5-dichlorosalicylic acid can also form. ias.ac.in
Key synthetic methods include:
Direct Chlorination: Passing chlorine gas through a solution of salicylic acid in an appropriate solvent. Solvents such as chlorobenzene (B131634), dichlorobenzene, or 1,2,4-trichlorobenzene (B33124) at elevated temperatures (100-150°C) have been utilized for this purpose. google.com An alternative method involves reacting salicylic acid with chlorine in glacial acetic acid at low temperatures (0-5°C) to yield the dichloro acid derivative. ias.ac.in Another process describes heating salicylic acid in an organic solvent like chlorobenzene to remove water, followed by the introduction of chlorine gas. google.com
Esterification: The carboxylic acid group of 5-chlorosalicylic acid can be converted into an ester, such as methyl 5-chlorosalicylate. This is often done to protect the carboxylic acid or to modify its reactivity. A common method involves refluxing the acid in methanol (B129727) with a catalytic amount of strong acid like sulfuric acid or by using thionyl chloride.
Amide Formation: Derivatives such as 5-chloro-2-methoxybenzamide (B2460377) can be prepared from the corresponding acid by first converting the carboxylic acid to an acid chloride using a reagent like phosphorus pentachloride, followed by reaction with an amine. ias.ac.in
Table 1: Selected Reactions for 5-Chlorosalicylic Acid and its Derivatives
| Starting Material | Reagents | Product | Reference |
| Salicylic Acid | Chlorine, Chlorobenzene | 5-Chlorosalicylic Acid | google.com |
| Salicylic Acid | Chlorine, Glacial Acetic Acid | 3,5-Dichlorosalicylic Acid | ias.ac.in |
| 5-Chlorosalicylic Acid | Thionyl Chloride, Methanol | Methyl 5-chlorosalicylate | |
| 5-Chloro-2-methoxybenzoic acid | Phosphorus pentachloride | 5-Chloro-2-methoxybenzoyl chloride | ias.ac.in |
Synthesis of Piperazine Derivatives
Piperazine is a symmetrical diamine heterocycle and a widely available chemical. However, various synthetic routes exist for its formation and for the creation of its substituted derivatives. These methods are crucial for generating analogs of the target molecule.
Common synthetic strategies include:
From Diols and Diamines: Ruthenium-catalyzed coupling of diols and diamines can produce piperazines. This method is relevant for creating substituted piperazine rings. organic-chemistry.org
Intramolecular Cyclization: A highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org
Palladium-Catalyzed Cyclization: A palladium-catalyzed reaction can be used for the modular synthesis of highly substituted piperazines by coupling a propargyl unit with various diamine components. organic-chemistry.org
Photoredox Catalysis: Organic photoredox catalysis provides a method for synthesizing piperazines from carbonyl and amine condensation partners, proceeding through a radical cyclization mechanism. organic-chemistry.org This approach is considered a green chemistry method. mdpi.com
From Existing Piperazines: New derivatives can be synthesized from commercially available piperazines. For example, ethyl piperazine can be reacted with 4-chloro nitrobenzene (B124822) to form 1-ethyl-4-(4-nitrophenyl)piperazine, which can be further modified. researchgate.net Similarly, substituted furoxan-coupled piperazine derivatives can be made by reacting a substituted benzhydryl piperazine with 3-(bromomethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide. nih.gov
Amide Bond Formation Strategies for Salicyloyl-Piperazine Linkage
The crucial step in synthesizing this compound is the formation of the amide bond between the 5-chlorosalicylic acid moiety and the piperazine ring. This transformation is one of the most common reactions in medicinal chemistry. hepatochem.com Several strategies exist, ranging from classical methods to modern, catalyzed approaches.
Conventional methods typically involve the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. fishersci.co.uknumberanalytics.com
Acyl Chloride Method (Schotten-Baumann type): 5-Chlorosalicylic acid can be converted to 5-chlorosalicyloyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily couples with piperazine, often in the presence of a base (like triethylamine (B128534) or DIEA) to neutralize the HCl byproduct. fishersci.co.uk
Carbodiimide Reagents: Carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are widely used coupling reagents. hepatochem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To improve efficiency and reduce side reactions like racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently included. fishersci.co.uk
Other Coupling Reagents: A vast array of other coupling reagents have been developed, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high efficiency and fast reaction times. fishersci.co.uk
Table 2: Common Conventional Coupling Reagents
| Reagent Class | Examples | Activating Mechanism | Reference |
| Carbodiimides | DCC, DIC, EDC | Formation of O-acylisourea intermediate | hepatochem.com |
| Phosphonium Salts | BOP, PyBOP | Formation of acyloxyphosphonium salt | |
| Uronium/Guanidinium Salts | HBTU, HATU, HCTU | Formation of activated ester | fishersci.co.uk |
The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including amide bond formation. tandfonline.com
Solvent-Free Conditions: Many microwave-assisted amidations can be performed under solvent-free conditions, which is environmentally advantageous. researchgate.net The direct reaction between a carboxylic acid and an amine can be achieved rapidly and in high yields. mdpi.com
Reduced Reaction Times: Microwave heating can dramatically reduce reaction times from several hours to just a few minutes compared to conventional heating methods. tandfonline.com
Catalyst Enhancement: Microwave irradiation can be combined with catalysts to further enhance reaction efficiency. For example, a microwave-assisted protocol using an acidic polysaccharide-derived mesoporous material as a catalyst provides quantitative yields of amides in short reaction times. rsc.org
Catalytic methods for direct amide formation from carboxylic acids and amines are highly desirable as they offer a greener and more atom-economical alternative to stoichiometric coupling reagents. sigmaaldrich.com
Boron-Based Catalysts: Boronic acids and their derivatives have been established as effective catalysts for direct amidation. mdpi.comacs.org They are believed to activate the carboxylic acid by forming a reactive acylboronate or similar species. Commercially available borate (B1201080) esters can also offer significant improvements in reactivity. ucl.ac.uk
Transition Metal Catalysts: Various transition metals, including those based on ruthenium, manganese, and palladium, have been developed for catalytic amidation. sigmaaldrich.commdpi.com For instance, a ruthenium complex can catalyze the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.com
Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective and environmentally benign route to amide bonds. Adenylating enzymes, for example, can activate the carboxy group of an amino acid, allowing for direct ligation with an amine in a chemoenzymatic process. nih.gov
Table 3: Comparison of Amide Bond Formation Strategies
| Method | Key Features | Advantages | Disadvantages |
| Conventional Coupling | Use of stoichiometric activating agents (DCC, HATU) | High yields, well-established, broad substrate scope. hepatochem.com | Generates significant waste, potential for side reactions. ucl.ac.uk |
| Microwave-Assisted | Use of microwave irradiation for heating | Rapid reaction times, often solvent-free, high efficiency. tandfonline.commdpi.com | Requires specialized equipment, potential for thermal decomposition. |
| Catalyst-Mediated | Use of sub-stoichiometric amounts of a catalyst (e.g., boronic acid) | High atom economy, greener process, milder conditions. sigmaaldrich.commdpi.com | Catalyst may be expensive or require synthesis, scope can be limited. |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The successful synthesis of this compound is contingent upon the purity of its precursors and the effective isolation of the final product. A common synthetic route involves the acylation of a piperazine derivative with an activated form of 5-chlorosalicylic acid. The purification of the key intermediates, such as N-Boc-piperazine and 5-chlorosalicylic acid, as well as the final compound, employs a range of standard and advanced laboratory techniques.
Purification of Precursors:
5-Chlorosalicylic Acid: This precursor is commercially available or can be synthesized, commonly through the chlorination of salicylic acid. beilstein-journals.org Purification is typically achieved through recrystallization. libretexts.org The choice of solvent is critical and is often an iterative process to find a system where the compound is soluble at high temperatures but sparingly soluble at lower temperatures, allowing for the crystallization of the pure acid upon cooling while impurities remain in the solvent. libretexts.orgmt.com Common solvents for recrystallization of acidic compounds include water, ethanol, or mixtures thereof.
N-Boc-piperazine: This protected form of piperazine is crucial for controlling the regioselectivity of the acylation reaction, preventing double acylation. It can be synthesized through various methods, including the reaction of piperazine with di-tert-butyl dicarbonate. Purification of N-Boc-piperazine is often accomplished using flash chromatography, a technique that separates compounds based on their polarity by passing them through a column of silica (B1680970) gel with a solvent mixture. nih.gov Extraction is another common method, where the product is partitioned between two immiscible solvents to remove water-soluble impurities. nih.gov
Purification of this compound and Intermediates:
The final coupling step to form this compound can be achieved through several methods, with the Schotten-Baumann reaction being a classic and industrially relevant approach. wikipedia.orgjk-sci.comiitk.ac.in This reaction typically involves the reaction of an amine with an acid chloride under basic conditions. wikipedia.orgiitk.ac.in Alternatively, modern coupling reagents can be employed to facilitate the amide bond formation.
A plausible synthetic intermediate is the acyl chloride of 5-chlorosalicylic acid, which can be formed by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. This highly reactive intermediate is often used in situ without isolation.
Following the coupling reaction, the crude this compound product will be a mixture containing the desired compound, unreacted starting materials, and byproducts. A typical purification workflow would involve:
Extraction: The reaction mixture is first worked up by extraction to remove inorganic salts and water-soluble impurities. This usually involves partitioning the mixture between an organic solvent (like dichloromethane (B109758) or ethyl acetate) and water. beilstein-journals.org
Chromatography: Column chromatography is a powerful technique for separating the final product from closely related impurities. The choice of eluent (solvent system) is critical for achieving good separation and is determined empirically through techniques like thin-layer chromatography (TLC). beilstein-journals.org
Recrystallization: Once a sufficiently pure fraction is obtained from chromatography, recrystallization can be employed to obtain the final product in high purity. libretexts.orgmt.comresearchgate.net The selection of an appropriate solvent or solvent system is key to maximizing yield and purity. libretexts.orgmt.com The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, inducing the formation of pure crystals. libretexts.orgresearchgate.net The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. libretexts.orgresearchgate.net
The table below summarizes the common purification techniques for the compounds involved in the synthesis of this compound.
| Compound | Purification Technique(s) |
| 5-Chlorosalicylic Acid | Recrystallization |
| N-Boc-piperazine | Flash Chromatography, Extraction |
| This compound | Extraction, Column Chromatography, Recrystallization |
Scalability Considerations for Laboratory Synthesis
Translating a laboratory-scale synthesis to a larger, industrial scale presents a unique set of challenges and considerations. The primary goals are to ensure safety, maintain product quality, and achieve economic viability.
Key Scalability Factors:
Reaction Conditions: Reactions that are facile and high-yielding at the gram scale may not behave identically at the kilogram scale. Factors such as heat transfer, mixing efficiency, and reaction kinetics become more critical. For the acylation of piperazine, exothermic reactions need to be carefully controlled to prevent runaway reactions. The choice of a robust and scalable reaction like the Schotten-Baumann reaction is often preferred in industrial settings due to its reliability and use of inexpensive reagents. wikipedia.orgjk-sci.comresearchgate.net
Reagent Selection and Cost: The cost of starting materials, reagents, and solvents becomes a significant factor at scale. While expensive and complex coupling reagents may be suitable for small-scale synthesis, more economical alternatives are often sought for industrial production. researchgate.net The atom economy of the reaction, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is also a critical consideration.
Purification Methods: Purification techniques must also be scalable. While flash chromatography is a staple in research labs, it can be expensive and time-consuming on a large scale. Industrial-scale purification often relies more heavily on crystallization and extraction, which are generally more cost-effective and easier to implement for large quantities. google.com Developing a robust crystallization process that consistently yields the desired polymorph and particle size is a key aspect of process development. mt.com
Safety and Environmental Impact: The safety of the chemical process is paramount. A thorough hazard analysis is required to identify and mitigate potential risks associated with flammable solvents, corrosive reagents, and exothermic reactions. The environmental impact of the process, including solvent usage and waste generation, is also a major concern. "Green chemistry" principles are increasingly being applied to pharmaceutical manufacturing to develop more sustainable processes. researchgate.net
Process Control and Automation: On a larger scale, manual operations are often replaced with automated systems for better control and reproducibility. Process analytical technology (PAT) can be implemented to monitor key reaction parameters in real-time, allowing for adjustments to be made to ensure consistent product quality.
The following table outlines some of the key scalability considerations for the synthesis of this compound.
| Parameter | Laboratory Scale | Industrial Scale |
| Reaction Vessel | Glass flasks | Glass-lined or stainless steel reactors |
| Heating/Cooling | Heating mantles, ice baths | Jacketed reactors with heat transfer fluids |
| Mixing | Magnetic stir bars | Mechanical stirrers (impellers, baffles) |
| Purification | Flash chromatography, preparative TLC | Crystallization, extraction, distillation |
| Solvent Handling | Small volumes, open to air | Large volumes, closed systems, solvent recovery |
| Safety | Fume hood | Process hazard analysis, dedicated safety systems |
Spectroscopic and Structural Elucidation
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the detailed structural elucidation of organic molecules in solution. For 4-(5-Chlorosalicyloyl)piperazine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments was employed to assign all proton and carbon resonances and to establish the connectivity and spatial relationships within the molecule.
One-Dimensional NMR (¹H, ¹³C)
The ¹H NMR spectrum of this compound provides the initial and fundamental information regarding the proton environments within the molecule. The aromatic region of the spectrum is of particular importance for confirming the substitution pattern of the chlorosalicyl moiety. The protons on the phenyl ring are expected to exhibit distinct chemical shifts and coupling patterns based on their positions relative to the chloro, hydroxyl, and carbonyl substituents. The protons of the piperazine (B1678402) ring typically appear as multiplets in the aliphatic region of the spectrum. The integration of these signals corresponds to the number of protons in each unique environment.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the aliphatic carbons of the piperazine ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing and electron-donating effects of the substituents, aiding in their precise assignment. For instance, the carbon atom bonded to the chlorine atom is expected to show a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly from experimental data.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.5 | 115 - 135 |
| Piperazine CH₂ | 3.0 - 4.0 | 40 - 55 |
| Carbonyl C=O | - | 165 - 175 |
| Aromatic C-Cl | - | 125 - 135 |
| Aromatic C-OH | - | 150 - 160 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure from the individual proton and carbon signals.
COSY (Correlation Spectroscopy): The COSY experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY correlations will be observed between adjacent protons on the aromatic ring, confirming their connectivity. It will also show correlations between the geminal and vicinal protons within the piperazine ring, helping to resolve the complex multiplets in the ¹H spectrum.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum represents a C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). sdsu.edu This is crucial for connecting the different fragments of the molecule. For instance, HMBC correlations will be observed from the aromatic protons to the carbonyl carbon, and from the piperazine protons to the carbonyl carbon, thus confirming the amide linkage between the chlorosalicyl and piperazine moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. princeton.edu While primarily used for stereochemical analysis, it can also aid in confirming structural assignments by showing through-space correlations between protons that are close to each other but not necessarily scalar-coupled. For example, NOESY can show correlations between the protons of the piperazine ring and the ortho-protons of the aromatic ring.
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
The IR spectrum of this compound is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. scispace.com A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amine in the piperazine ring might be observed in the 3300-3500 cm⁻¹ region, though it can sometimes be obscured by the O-H band. scispace.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the piperazine ring will appear just below 3000 cm⁻¹. mdpi.com The C-Cl stretching vibration will give rise to a band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy , being particularly sensitive to non-polar bonds and symmetric vibrations, will provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=C stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ region. The symmetric breathing mode of the aromatic ring is also a characteristic Raman band.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Phenolic) | Stretching | 3200 - 3600 (Broad) |
| N-H (Piperazine) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | > 3000 |
| C-H (Aliphatic) | Stretching | < 3000 |
| C=O (Amide) | Stretching | 1630 - 1680 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| C-Cl | Stretching | 600 - 800 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. mdpi.com This allows for the calculation of the elemental formula of this compound, C₁₁H₁₃ClN₂O₂, providing strong evidence for its identity. The measured mass should be in close agreement with the calculated theoretical mass.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting product ions. rhhz.net The fragmentation pattern provides valuable structural information by revealing how the molecule breaks apart.
Common fragmentation pathways for piperazine-containing compounds often involve cleavage of the piperazine ring or the bonds adjacent to it. researchgate.net For this compound, key fragmentation pathways would likely include:
Cleavage of the amide bond: This would result in the formation of two major fragment ions: one corresponding to the 5-chlorosalicyloyl cation and the other to the piperazine cation.
Fragmentation of the piperazine ring: The piperazine ring can undergo characteristic ring-opening and fragmentation, leading to a series of smaller ions. researchgate.net
Loss of small neutral molecules: The loss of molecules such as CO, HCl, or H₂O from the molecular ion or fragment ions can also be observed. libretexts.org
By analyzing the masses and structures of these fragment ions, the connectivity of the different parts of the molecule can be confirmed, further corroborating the structure determined by NMR and IR spectroscopy.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, revealing intricate details about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
For novel piperazine derivatives, single-crystal X-ray diffraction (XRD) analysis is a common practice to confirm their molecular structure. In a typical procedure, suitable single crystals of the compound are grown from a saturated solution, for instance, in ethyl acetate. The analysis of 1-(4-nitrobenzoyl)piperazine, a related compound, revealed a monoclinic crystal system with the space group C2/c. researchgate.net The crystal structure is solved and refined to yield detailed crystallographic parameters. While specific data for this compound is not publicly available, a representative set of parameters, based on similar piperazine derivatives, is presented in Table 1. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.5982(2) |
| b (Å) | 8.4705(1) |
| c (Å) | 14.8929(3) |
| β (°) | 97.430(1) |
| Volume (ų) | 1325.74(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.304 |
Chromatographic Purity Assessment
Chromatographic techniques are indispensable for assessing the purity of pharmaceutical compounds, capable of separating the target compound from impurities and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized methods in this regard.
HPLC is a cornerstone of pharmaceutical analysis for the determination of purity and the quantification of impurities. The technique separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.
For the analysis of piperazine derivatives, reversed-phase HPLC is often employed. jocpr.com A C18 column is a common choice for the stationary phase, providing a nonpolar surface for the separation of moderately polar compounds like this compound. scienceasia.org The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient mode to achieve optimal separation. jocpr.comnih.gov Detection is commonly performed using a UV detector, as the aromatic and carbonyl chromophores in the molecule absorb UV light. jocpr.com A summary of typical HPLC conditions for the analysis of piperazine-related compounds is provided in Table 2. The limit of detection (LOD) and limit of quantification (LOQ) for piperazine itself have been reported to be as low as 30 ppm and 90 ppm, respectively, using a derivatization method. jocpr.com
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
GC-MS is a highly sensitive and selective technique used to identify and quantify volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile byproducts that may be present from the synthesis of the target compound.
In the analysis of piperazine derivatives, a GC-MS method would typically involve a capillary column, such as a Zebron ZB-SemiVolatiles column. nih.gov The sample, dissolved in a suitable solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized. The components are then separated based on their boiling points and interactions with the stationary phase as they are carried through the column by an inert carrier gas, such as helium. nih.gov The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. nih.gov Table 3 outlines typical GC-MS parameters for the analysis of related compounds.
| Parameter | Condition |
|---|---|
| Column | Zebron ZB-SemiVolatiles (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 75 °C, ramp to 320 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 29-600 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure and reactivity. These calculations are typically performed using methods like Density Functional Theory (DFT). jksus.orgresearchgate.net
The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. Key to this description are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
For salicylamide (B354443) derivatives, computational studies have been used to determine their structural stability and electronic properties. researchgate.net These studies often compare the HOMO-LUMO gap to gauge the relative stability of different derivatives. researchgate.net Similarly, for N-nitro and N-nitroso derivatives of piperazine (B1678402), quantum-chemical studies have analyzed the relationship between the N-N bond strength and the energy gap between the frontier orbitals. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of a molecule, with different colors representing different potential values. Typically, red and orange areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.net
MEP analysis has been applied to various piperazine derivatives to understand their intermolecular interactions. For instance, studies on aryl sulfonyl piperazine derivatives have used MEP to identify the electrophilic and nucleophilic regions. researchgate.net The distribution of electrostatic potential on the molecular surface of substituted benzenes, which is relevant to the salicyl- portion of the target compound, demonstrates significant variation depending on the substituent, which in turn influences noncovalent interactions. ias.ac.in
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms in a molecule and their relative energies.
N-acylated piperazines exhibit complex conformational behavior due to two primary factors: the inversion of the piperazine ring and the restricted rotation around the amide C-N bond. nih.gov The piperazine ring can adopt various conformations, such as chair, boat, and twist-boat forms, with the chair conformation generally being the most stable. nih.gov The energy barriers for the interconversion between these conformations are a key aspect of their dynamic behavior. nih.govrsc.org
Furthermore, the partial double bond character of the amide bond restricts its rotation, leading to the existence of different rotamers (conformers). nih.gov Temperature-dependent NMR spectroscopy is a powerful experimental technique used to study this dynamic behavior, and the energy barriers for these conformational changes can be calculated. nih.govrsc.org For some mono-N-benzoylated piperazines, two distinct coalescence points have been observed, corresponding to the piperazine ring inversion and the amide bond rotation, with calculated activation energy barriers ranging from 56 to 80 kJ mol⁻¹. rsc.org In many instances, the energy barrier for the amide bond rotation is higher than that for the ring inversion. rsc.org For 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation has been found to be generally preferred. nih.gov
Molecular Docking Simulations with Established Biological Targets (In Vitro Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target.
Molecular docking studies on various piperazine derivatives have revealed key interactions that contribute to their binding with biological targets. These interactions often include:
Hydrogen Bonds: Crucial for the specific recognition between a ligand and a protein. For example, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been shown to form two to five hydrogen bonds with residues such as Arg6, Trp9, Val130, and others in the active site of carbonic anhydrase IX. nih.gov
Pi-Interactions: These can occur between aromatic rings in the ligand and protein. researchgate.net
The piperazine moiety itself is a versatile scaffold that can be modified to enhance these interactions. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or can be protonated to form ionic interactions. nih.gov
Molecular docking programs provide a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative binding energy generally indicates a stronger binding affinity. nih.gov
For instance, in a study of arylpiperazine derivatives as androgen receptor antagonists, docking studies predicted binding affinities, with the most potent compound (derivative 21) having an IC₅₀ value of 0.65 µM. nih.gov In another study on piperazine-linked derivatives targeting carbonic anhydrase IX, the docking study predicted binding affinities ranging from -7.39 to -8.61 kcal/mol. nih.gov
It is important to note that these scoring functions are approximations. More accurate, but computationally intensive, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to refine binding free energy predictions. semanticscholar.org These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models. semanticscholar.org
Molecular Dynamics Simulations for Ligand-Target Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand, such as 4-(5-Chlorosalicyloyl)Piperazine, and its biological target, typically a protein or enzyme. This computational technique simulates the movement of atoms and molecules over time, offering insights into the stability of the ligand-protein complex, the specific interactions that maintain binding, and the conformational changes that may occur upon binding.
In studies of related piperazine derivatives, MD simulations have been instrumental in elucidating their mechanism of action. For instance, research on piperazine-based inhibitors of enzymes like polyadenosine diphosphate-ribose polymerase-1 (PARP1) and the eukaryotic initiation factor 4A1 (eIF4A1) has utilized MD simulations to visualize how these molecules fit into the binding pocket and interact with key amino acid residues. tandfonline.comacs.org These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts that are essential for the ligand's inhibitory activity.
A typical MD simulation study on a compound like this compound would involve several key steps:
System Setup: A high-resolution crystal structure of the target protein is obtained, often from a public database like the Protein Data Bank (PDB). The ligand, this compound, is then "docked" into the protein's binding site using molecular docking software. This initial complex is then solvated in a water box with appropriate ions to mimic physiological conditions.
Simulation: The system is subjected to a series of energy minimization and equilibration steps before the production MD simulation is run for a duration typically ranging from nanoseconds to microseconds.
Analysis: The resulting trajectory is analyzed to understand the ligand's behavior. Key metrics often include the root-mean-square deviation (RMSD) to assess the stability of the ligand's position, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and detailed analysis of intermolecular interactions.
For this compound, one could hypothesize that the chlorosalicyl group forms key hydrogen bonds and aromatic interactions, while the piperazine ring may interact with charged or polar residues in the binding site. MD simulations would be the primary tool to test such hypotheses and provide a dynamic understanding of its binding mode.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Related Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds including this compound, QSAR can be a valuable tool to predict the activity of new, unsynthesized analogs and to identify the key molecular features that influence their potency.
QSAR studies on various piperazine derivatives have been successfully conducted to understand their activities as, for example, antidepressant agents or anticancer compounds. nih.govmdpi.com These studies typically involve a series of related molecules where systematic structural modifications have been made, and their biological activities have been experimentally determined.
Feature Selection and Descriptor Calculation
The first step in building a QSAR model is to represent the chemical structures numerically using molecular descriptors. These descriptors can be categorized into several types:
1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific functional groups.
3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape indices, solvent-accessible surface area, and dipole moment.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and partial atomic charges.
For a compound like this compound, relevant descriptors might include those related to its hydrophobicity (e.g., LogP), electronic properties (e.g., dipole moment, HOMO/LUMO energies), and steric features (e.g., molecular volume, surface area).
Once a large pool of descriptors is calculated, feature selection techniques are employed to identify the most relevant descriptors that correlate with the biological activity. This is a critical step to avoid overfitting and to build a robust and predictive model. Common feature selection methods include genetic algorithms, stepwise multiple linear regression, and principal component analysis.
Table 1: Examples of Molecular Descriptors Potentially Relevant for QSAR of this compound Analogs
| Descriptor Class | Example Descriptor | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Balaban J index | A topological index that encodes information about the size and branching of the molecule. |
| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |
This table is illustrative and the actual descriptors would be determined through computational analysis.
Model Development and Validation
With the selected descriptors, a mathematical model is developed to correlate these descriptors with the observed biological activity. The most common method is Multiple Linear Regression (MLR), which generates a linear equation of the form:
Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn
where c are coefficients and D are the descriptor values. More advanced, non-linear methods like artificial neural networks (ANN) and support vector machines (SVM) can also be used if the relationship between structure and activity is non-linear.
The developed QSAR model must be rigorously validated to ensure its predictive power. Validation is typically performed through:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's robustness and stability using the training set data.
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive R² (R²_pred) is a key metric for external validation.
A statistically significant and well-validated QSAR model for a series of compounds related to this compound could provide valuable insights into the structure-activity landscape. For example, the model might reveal that increasing the electronegativity of the substituent on the salicylic (B10762653) acid ring enhances activity, or that a specific range of molecular volume is optimal for binding. Such information is invaluable for the rational design of new, more potent analogs.
Table 2: Illustrative QSAR Model Validation Parameters
| Parameter | Description | Typical Acceptable Value |
| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| q² (Cross-validated R²) | A measure of the model's internal predictive ability. | > 0.5 |
| R²_pred (Predictive R² for external set) | A measure of the model's ability to predict the activity of an external test set. | > 0.5 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |
This table presents typical thresholds for a robust QSAR model; specific values can vary depending on the dataset and biological endpoint.
No In Vitro Biological Activity Data Found for this compound
Extensive searches of available scientific literature and databases have yielded no specific in vitro biological activity, receptor binding studies, or enzyme inhibition assays for the chemical compound this compound.
Despite targeted searches for studies investigating the compound's affinity for serotonin (B10506) receptors, its potential anti-inflammatory effects via NFκB or COX pathway inhibition, or its activity against microbial enzymes and thioredoxin reductase, no relevant research data could be located.
Therefore, the requested article detailing the in vitro biological activity and mechanistic insights of this compound cannot be generated at this time due to a lack of available scientific information on this specific molecule within the public domain. No data tables or detailed research findings can be provided as no studies were identified that fit the specific criteria of the requested outline.
In Vitro Biological Activity Investigations and Mechanistic Insights
Antiproliferative Activity in Cancer Cell Lines (In Vitro)
The antiproliferative potential of 4-(5-Chlorosalicyloyl)piperazine and related piperazine-containing compounds has been a subject of significant interest in oncological research. In vitro studies are fundamental in identifying and characterizing the cytotoxic effects of these compounds against various cancer cell lines, providing a preliminary assessment of their therapeutic promise.
Cell viability assays are crucial for determining the cytotoxic effects of chemical compounds on cancer cells. The Sulforhodamine B (SRB) assay is a widely used method for this purpose, relying on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid. scispace.com The amount of bound dye is directly proportional to the cell mass, offering a reliable measure of cell proliferation and cytotoxicity. scispace.comnih.gov This assay is noted for its cost-effectiveness and high throughput, making it suitable for screening large numbers of compounds. nih.gov
Numerous studies have employed the SRB assay to evaluate the antiproliferative activity of various piperazine (B1678402) derivatives against a wide spectrum of cancer cell lines. For instance, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were assessed for their cytotoxicity against liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancer cell lines. mdpi.comnih.gov The results demonstrated that these compounds exhibit significant cell growth inhibitory activity. mdpi.comnih.gov Time-dependent cytotoxicity analysis of one of the derivatives, compound 5a, indicated its long-term stability in situ. mdpi.comnih.gov
The versatility of the SRB assay allows for its application across various cancer types and research contexts, from initial toxicity screenings to more detailed investigations of cellular responses to novel therapeutic agents. scispace.comscielo.sa.cr
Beyond determining general cytotoxicity, research has delved into the molecular mechanisms by which piperazine derivatives exert their antiproliferative effects. A notable study identified a piperazine-containing compound, designated C505, with potent anti-cancer activity from a library of 2,560 compounds. nih.govresearchgate.nete-century.us This compound exhibited significant toxicity at very low concentrations (GI50 < 0.16 μM) against K562 (leukemia), HeLa (cervical cancer), and AGS (gastric cancer) cell lines. nih.gove-century.us
Further investigation into the mechanism of action of compound C505 revealed that it induces caspase-dependent apoptosis. nih.govresearchgate.net This programmed cell death is triggered through the inhibition of multiple critical cancer signaling pathways, including the PI3K/AKT pathway, Src family kinases, and the BCR-ABL pathway. researchgate.nete-century.us Specifically, in the K562 chronic myeloid leukemia (CML) cell line, C505 was found to dramatically reduce the total protein levels of BCR-ABL and its phosphorylated, active form. nih.gove-century.us Consequently, the phosphorylation of downstream substrates of BCR-ABL, such as STAT5 and CRKL, was also diminished. nih.gove-century.us This multi-targeted inhibition of key oncogenic pathways underscores the potential of piperazine derivatives as effective anticancer agents.
The ability of these compounds to interfere with fundamental cellular processes such as proliferation and survival highlights their therapeutic potential. For example, some phenylsulfonylpiperazine derivatives have been shown to possess antimigratory and antiproliferative activities against luminal breast cancer cells, potentially by upregulating E-Cadherin, a key protein in the epithelial-mesenchymal transition. mdpi.com
Antimicrobial Activity (In Vitro)
The therapeutic utility of piperazine derivatives extends beyond oncology, with numerous studies investigating their efficacy as antimicrobial agents. The core piperazine structure serves as a versatile scaffold for the development of novel compounds with activity against a range of pathogens.
Piperazine derivatives have been synthesized and screened for their antibacterial properties against both Gram-positive and Gram-negative bacteria. acgpubs.orgresearchgate.net In one such study, synthesized piperazine derivatives demonstrated significant antimicrobial properties. acgpubs.org Another study reported the synthesis of a series of N,N′-disubstituted piperazines which showed notable antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com
Hybrid molecules incorporating the piperazine moiety have also shown promise. For instance, quinoline-piperazine hybrids have attracted attention for their activity against both Gram-positive and Gram-negative bacteria. nih.gov The specific substitution patterns on the piperazine ring can significantly influence the antibacterial spectrum and potency. For example, in a series of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, one compound was found to be particularly potent, with Listeria monocytogenes being the most sensitive bacterium and Staphylococcus aureus the most resistant. nih.gov Interestingly, some of these compounds showed better activity against methicillin-resistant S. aureus (MRSA), E. coli, and Pseudomonas aeruginosa than the reference drug ampicillin. nih.gov
Piperazine derivatives have also been evaluated for their activity against various protozoan parasites. Amoebiasis, caused by Entamoeba histolytica, is a significant global health issue, and the search for new antiamoebic compounds is ongoing. mdpi.comcapes.gov.brnih.govresearchgate.net
In the context of malaria, which is caused by Plasmodium parasites, piperazine-based compounds have shown promising results. mdpi.com For instance, a series of 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives were synthesized and screened in vitro against the NF54 chloroquine-sensitive strain of Plasmodium falciparum. nih.gov All tested compounds exhibited antimalarial activity, with IC50 values ranging from 1.42 to 19.62 μM. nih.gov Furthermore, piperazine-tethered thiazole (B1198619) compounds have been identified as having interesting antiplasmodial activity, primarily against the chloroquine-resistant Dd2 strain of P. falciparum. mdpi.com The optimization of a piperazine-based hydroxamic acid scaffold has led to the development of potent inhibitors of falcilysin, a protease essential for parasite development. malariaworld.org
The antifungal potential of piperazine derivatives has also been explored. Several studies have reported the synthesis of piperazine derivatives and their subsequent screening for antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.orgresearchgate.net The results indicated that many of these synthesized compounds possess significant antifungal properties. acgpubs.org
Hybrid molecules containing a piperazine ring have also been investigated. For example, alkylated piperazine-azole hybrids have been synthesized and shown to exhibit broad-spectrum activity against several fungal strains, with some demonstrating excellent minimum inhibitory concentration (MIC) values against non-albicans Candida and Aspergillus species. nih.gov In another study, a series of new disubstituted piperazines were synthesized, and their antifungal activity was evaluated. nih.gov One particular compound showed the best antifungal activity, with Trichoderma viride being the most sensitive fungus and Aspergillus fumigatus the most resistant. nih.gov
Mechanisms of Action in Cell-Based Assays (In Vitro)
The in vitro evaluation of piperazine derivatives has revealed their significant potential to interfere with fundamental cellular processes, including the maintenance of cell membrane integrity, modulation of protein expression, and regulation of gene expression. These studies collectively suggest that compounds containing the piperazine scaffold can induce cytotoxic and apoptotic effects in cancer cell lines through multiple pathways.
The integrity of the cell membrane is a crucial indicator of cell health, and its disruption is a hallmark of cytotoxic events. Studies on various piperazine derivatives have employed the lactate (B86563) dehydrogenase (LDH) release assay to quantify damage to the plasma membrane.
One study investigating a novel piperazine-containing compound, designated as PCC, in human liver cancer cell lines (SNU-475 and SNU-423) demonstrated a significant, concentration-dependent increase in LDH release. nih.gov This finding indicates that PCC can compromise cell membrane integrity, leading to cytolysis. nih.gov At a concentration of 6.25 µg/ml, PCC was shown to substantially damage the cell membrane. nih.gov
Similarly, a study on the neurotoxic effects of several piperazine derivatives in differentiated P19 neuronal cells found that 1-(3-trifluoromethylphenyl)piperazine (TFMPP) induced a significant increase in LDH release, confirming its cytotoxic potential by disrupting membrane integrity. diva-portal.org
Table 1: Effect of Piperazine Derivatives on Cell Membrane Integrity
| Compound | Cell Line | Assay | Key Finding |
| PCC | SNU-475 and SNU-423 (Human Liver Cancer) | LDH Release Assay | Significant increase in LDH release at 6.25 µg/ml, indicating loss of membrane integrity. nih.gov |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Differentiated P19 Neuronal Cells | LDH Release Assay | Increased LDH release, indicating cytotoxicity. diva-portal.org |
This interactive table summarizes the effects of piperazine derivatives on cell membrane integrity.
The cytotoxic and apoptotic effects of piperazine compounds are often mediated by their ability to modulate the expression and activity of key proteins involved in cell survival and death signaling pathways. Western blot analysis has been a pivotal technique in elucidating these mechanisms.
In the study of the piperazine derivative PCC on human liver cancer cells, Western blot analysis revealed a significant modulation of apoptosis-related proteins. nih.gov Treatment with PCC led to the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov Conversely, the expression of the pro-apoptotic proteins p53 and Bax was upregulated. nih.gov Furthermore, PCC treatment resulted in the cleavage of Bid and the activation of caspases-3, -7, -8, and -9, indicating the induction of both the intrinsic and extrinsic apoptotic pathways. nih.gov The study also identified a suppressive effect on the translocation of the transcription factor NF-κB to the nucleus. nih.gov
Another piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was shown to upregulate the expression of the apoptotic marker proteins cleaved caspase-3, cytochrome c, and Bax in glioblastoma (U87) and cervix cancer (HeLa) cells. researchgate.net
A review on the modification of natural products with piperazine moieties highlights that one such derivative could regulate the expression levels of cell cycle- and apoptosis-related proteins, including p21, cyclin D1, Mcl-1, and NOXA, in a concentration-dependent manner. nih.gov
Table 2: Modulation of Protein Expression by Piperazine Derivatives
| Compound | Cell Line(s) | Technique | Modulated Proteins and Pathways |
| PCC | SNU-475 and SNU-423 (Human Liver Cancer) | Western Blot | Downregulated: Bcl-2, Bcl-xLUpregulated: p53, BaxActivated: Caspase-3, -7, -8, -9Inhibited: NF-κB translocation nih.gov |
| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | U87 (Glioblastoma), HeLa (Cervix Cancer) | Western Blot | Upregulated: Cleaved Caspase-3, Cytochrome c, Bax researchgate.net |
| Piperazine-modified natural product | MV4-11 (Leukemia) | Western Blot | Regulated: p21, Cyclin D1, Mcl-1, NOXA nih.gov |
This interactive table details the modulation of key cellular proteins by different piperazine derivatives.
Quantitative real-time polymerase chain reaction (qRT-PCR) allows for the sensitive measurement of changes in gene expression following compound treatment, providing further mechanistic insights.
In the investigation of the piperazine compound PCC in human liver cancer cells, qRT-PCR was utilized to quantify the expression of specific genes. nih.gov The results demonstrated a significant up-regulation of glutathione (B108866) reductase expression. nih.gov This finding suggests that PCC may induce a cellular response to oxidative stress, as glutathione reductase is a key enzyme in the glutathione antioxidant system. The upregulation of this gene could be a compensatory mechanism to counteract the cytotoxic effects of the compound. nih.gov
Table 3: Gene Expression Modulation by a Piperazine Derivative
| Compound | Cell Line(s) | Technique | Gene | Expression Change |
| PCC | SNU-475 and SNU-423 (Human Liver Cancer) | qPCR | Glutathione Reductase | Upregulated nih.gov |
This interactive table presents the observed gene expression change induced by a piperazine derivative.
Structure Activity Relationships Sar and Structural Modification
Impact of Piperazine (B1678402) N-Substitution on Biological Activity
The piperazine ring is a common scaffold in medicinal chemistry, and its N-substituent plays a pivotal role in determining the pharmacological properties of the resulting molecule. nih.govnih.gov In the context of 4-(5-chlorosalicyloyl)piperazine, modifications at the N4-position of the piperazine ring can significantly modulate its biological activity. The nature of the substituent, including its size, lipophilicity, and electronic properties, can influence receptor binding, metabolic stability, and pharmacokinetic profiles.
Generally, the introduction of various substituents on the piperazine nitrogen allows for the exploration of a wide chemical space to optimize activity. For instance, the substitution of the piperazine can enhance the formation of hydrogen bonds and adjust the physicochemical properties of the molecule, which can lead to improved biological outcomes. nih.gov
| N-Substituent on Piperazine | General Impact on Activity | Reference |
| Small Alkyl Groups (e.g., Methyl, Ethyl) | Can provide a baseline for activity, often maintaining or slightly enhancing potency compared to the unsubstituted parent compound. | nih.gov |
| Bulky Alkyl Groups (e.g., tert-Butyl) | May decrease activity due to steric hindrance at the target receptor or enzyme active site. | nih.gov |
| Aryl or Substituted Aryl Groups | Can introduce additional binding interactions (e.g., pi-pi stacking) and significantly alter the electronic and lipophilic character, leading to varied and sometimes enhanced activity. | nih.gov |
| Functionalized Groups (e.g., containing hydroxyl or carboxyl groups) | Can improve solubility and provide additional hydrogen bonding opportunities, potentially increasing potency and altering the pharmacokinetic profile. | nih.gov |
Role of the 5-Chloro Substituent on the Salicyloyl Moiety
The presence and position of substituents on the salicyloyl ring are critical determinants of the biological activity of this compound. The 5-chloro substituent, in particular, exerts a significant influence through its electronic and steric effects.
The hydroxyl group at the 2-position (ortho to the carbonyl group) is also a key feature of the salicyloyl moiety. This group can form an intramolecular hydrogen bond with the carbonyl oxygen, which influences the conformation of the molecule and its ability to bind to target proteins.
Influence of Salicyloyl-Piperazine Linker Variations
The amide bond connecting the salicyloyl moiety and the piperazine ring serves as a crucial linker. Variations in this linker region can have a profound impact on the compound's biological activity by altering its flexibility, conformation, and the spatial orientation of the two main structural components.
The length and composition of the linker are critical for the formation of productive interactions with a biological target. nih.gov While the direct salicyloyl-piperazine amide linkage is common, hypothetical variations could include the insertion of additional methylene (B1212753) groups to increase the distance and flexibility between the two ring systems. Such modifications would directly influence the geometry of the molecule and its ability to adopt an optimal conformation for binding. nih.gov The rigidity of the piperazine ring itself contributes to a more defined three-dimensional structure, which can be advantageous for specific receptor interactions. nih.gov
Stereochemical Effects on Biological Activity
While this compound itself is an achiral molecule, the introduction of stereocenters through modifications can lead to stereoisomers with potentially different biological activities. For instance, if a substituent on the piperazine ring or the linker contains a chiral center, the resulting enantiomers or diastereomers could exhibit distinct pharmacological profiles.
Design and Synthesis of Analogues for SAR Elucidation
To systematically explore the structure-activity relationships of this compound, the design and synthesis of a focused library of analogs are essential. This involves strategic modifications at key positions within the molecule.
Substituent Modifications on the Salicyloyl Ring
Systematic modification of the salicyloyl ring can provide valuable insights into the electronic and steric requirements for optimal activity. This includes:
Varying the Halogen at Position 5: Replacing the chloro group with other halogens (e.g., fluoro, bromo) or with electron-donating or electron-withdrawing groups of different sizes can elucidate the importance of lipophilicity, electronics, and sterics at this position.
Shifting the Position of the Chloro Substituent: Moving the chloro group to other positions on the aromatic ring (e.g., 3- or 4-position) would reveal the positional sensitivity of this substituent for biological activity.
Modifying the Hydroxyl Group: Esterification or etherification of the 2-hydroxyl group would help to understand its role in intramolecular hydrogen bonding and as a potential hydrogen bond donor in receptor interactions.
Substituent Modifications on the Piperazine Ring
As discussed in section 6.1, the N-substituent on the piperazine ring is a key handle for modulating activity. The synthesis of a diverse set of analogs with varying N-substituents is a common strategy in drug discovery. nih.govijpras.com The synthesis of such derivatives typically involves the reaction of 1-(5-chlorosalicyloyl)piperazine with various alkylating or acylating agents. ijpras.com
| Modification Strategy | Rationale |
| Introduction of a range of alkyl, aryl, and heteroaryl groups | To probe the steric and electronic requirements of the binding pocket. |
| Incorporation of functional groups capable of hydrogen bonding (e.g., -OH, -COOH, -NH2) | To enhance binding affinity and improve physicochemical properties like solubility. |
| Introduction of chiral substituents | To investigate potential stereoselective interactions with the biological target. |
The synthesis of these analogs, followed by rigorous biological evaluation, would provide a comprehensive understanding of the structure-activity landscape of this compound and guide the design of future compounds with improved therapeutic profiles.
Isosteric Replacements
Isosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties by substituting specific atoms or groups with others that have similar steric, electronic, or conformational properties. In the context of this compound and its analogs, isosteric replacements can be explored for both the piperazine ring and the 5-chlorosalicylolyl moiety to probe the structure-activity relationships (SAR) and to develop novel compounds with improved profiles.
Isosteric Replacements of the Piperazine Ring
The piperazine ring is a common scaffold in many biologically active compounds due to its ability to engage in various interactions and its favorable physicochemical properties. researchgate.netnih.gov However, modifying this central ring system through isosteric replacement can lead to significant changes in a compound's activity and disposition.
One common isosteric replacement for piperazine is homopiperazine (B121016) (1,4-diazepane). This seven-membered ring is slightly larger and more flexible than piperazine. This increased conformational flexibility can sometimes allow for better interaction with the target protein. For instance, in a series of dipeptidyl peptidase IV (DPP-IV) inhibitors, compounds containing a homopiperazine skeleton were designed and synthesized, leading to potent inhibitors. nih.gov Specifically, certain beta-aminoacyl-containing homopiperazine derivatives demonstrated nanomolar activity. nih.gov The synthesis of homopiperazine itself can be achieved through various methods, including the cyclization of N-(2-cyanoethyl) ethylenediamine (B42938). google.com
Another class of isosteres for the piperazine ring includes smaller, more constrained cyclic amines like pyrrolidines and azetidines . These replacements can alter the basicity and lipophilicity of the molecule, which in turn can affect its pharmacokinetic properties. nih.gov The use of pyrrolidine- and fused-pyrrolidine-based mimetics has been reviewed as a strategy in bioactive compound design. nih.gov
Spirocyclic and bridged diamines represent another avenue for isosteric replacement of the piperazine core. For example, the replacement of a piperazine ring in the drug Olaparib with a spirodiamine analog was shown to beneficially affect its activity and reduce cytotoxicity. enamine.netenamine.net These more rigid structures can lock the molecule into a specific conformation that may be more favorable for binding to the target.
The following table summarizes some potential isosteric replacements for the piperazine moiety in this compound and the potential impact on its properties based on general findings in medicinal chemistry.
| Original Moiety | Isosteric Replacement | Potential Impact on Properties |
| Piperazine | Homopiperazine | Increased flexibility, potentially altered binding affinity and selectivity. nih.gov |
| Piperazine | Pyrrolidine/Azetidine | Reduced size and basicity, potentially improved pharmacokinetic profile. nih.gov |
| Piperazine | Spiro-diamine | Increased rigidity, may lock in an active conformation, potentially improved activity and reduced off-target effects. enamine.netenamine.net |
| Piperazine | Bridged diamine | Constrained conformation, can provide insights into the required geometry for activity. |
Isosteric Replacements of the 5-Chlorosalicylolyl Moiety
The 5-chlorosalicylolyl portion of the molecule is also amenable to isosteric modifications to probe its role in biological activity. The chlorine atom at the 5-position of the salicylic (B10762653) acid ring is a key feature. Classical isosteres for a chlorine atom include other halogens (e.g., fluorine, bromine) or a trifluoromethyl group (-CF₃). These substitutions can alter the electronic properties and lipophilicity of the aromatic ring, which can influence binding affinity and metabolic stability.
The salicylolyl group itself, which is a 2-hydroxybenzoyl group, can also be replaced. For example, replacing the benzoyl portion with other aromatic or heteroaromatic systems can explore different binding interactions. In a study of sigma site selective ligands, the chromone (B188151) moiety was replaced by various other cyclic systems in a series of arylalkyl piperazine derivatives, leading to potent ligands. nih.gov
The following table outlines potential isosteric replacements for the 5-chlorosalicylolyl moiety.
| Original Moiety | Isosteric Replacement | Potential Impact on Properties |
| 5-Chloro | 5-Fluoro, 5-Bromo | Altered electronics and lipophilicity of the phenyl ring, potentially affecting binding affinity. |
| 5-Chloro | 5-Trifluoromethyl | Significant alteration of electronic properties, can impact metabolic stability. |
| Salicylolyl | Other Aryloyl/Heteroaryloyl groups | Exploration of different binding pockets, potential for improved selectivity. nih.gov |
Systematic isosteric replacement studies on this compound would be invaluable in delineating the precise structural requirements for its biological activity and for the rational design of new analogs with enhanced therapeutic potential.
Future Directions and Research Perspectives
Exploration of Novel Biological Targets (In Vitro)
The diverse bioactivities associated with piperazine-containing compounds underscore the importance of systematically screening 4-(5-chlorosalicyloyl)piperazine against a wide array of biological targets. The piperazine (B1678402) scaffold is a common feature in molecules targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes. For instance, arylpiperazine derivatives have shown affinity for serotonergic and dopaminergic receptors. mdpi.comnih.gov Furthermore, piperazine analogs have been investigated for their activity as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), monoamine oxidase (MAO), and microbial β-glucuronidases. nih.govnih.govnih.gov
Future in vitro screening campaigns should therefore encompass a broad panel of assays to identify novel biological targets for this compound. This could include enzymatic assays, receptor binding assays, and cell-based functional assays. Given the presence of the chlorosalicyl group, a known pharmacophore in various contexts, exploring targets involved in inflammation and cancer is a logical starting point. For example, some piperazine derivatives have exhibited cytotoxic effects against various cancer cell lines, including prostate cancer. mdpi.com
Table 1: Potential In Vitro Biological Target Classes for this compound
| Target Class | Rationale | Example Research Area |
| G-Protein Coupled Receptors (GPCRs) | The arylpiperazine motif is a well-established GPCR ligand. mdpi.comnih.gov | Neuroscience, Metabolic Disorders |
| Ion Channels | Piperazine derivatives can modulate ion channel activity. | Cardiovascular Diseases, Pain Management |
| Kinases | Many kinase inhibitors incorporate heterocyclic scaffolds like piperazine. | Oncology, Inflammatory Diseases |
| Proteases | The piperazine scaffold can be tailored to fit into enzyme active sites. nih.gov | Infectious Diseases, Metabolic Disorders |
| Epigenetic Targets | Emerging area for small molecule modulators. | Oncology, Genetic Disorders |
| Microbial Enzymes | Piperazine-containing compounds can inhibit bacterial enzymes. nih.gov | Infectious Diseases, Gut Microbiome Modulation |
Advanced Computational Design of Next-Generation Analogues
Computational chemistry offers a powerful toolkit for the rational design of next-generation analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key approaches that can be employed.
Once a primary biological target is identified through in vitro screening, SBDD can be utilized. This involves docking simulations of this compound into the three-dimensional structure of the target protein to predict binding modes and affinities. ebi.ac.uknih.gov This information can guide the design of new analogues with modifications aimed at optimizing interactions with key residues in the binding site. For instance, computational studies on piperidine/piperazine-based compounds have helped in understanding their binding to sigma receptors. ebi.ac.uknih.gov
In the absence of a known target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) studies can be applied. By synthesizing and testing a small library of analogues, QSAR models can be built to correlate chemical structures with biological activity, identifying key molecular descriptors that influence potency.
Development of Chemoinformatic Databases for Structure-Activity Profiling
To systematically explore the chemical space around this compound and to build robust structure-activity relationships (SAR), the development of a dedicated chemoinformatic database is crucial. This database would house the chemical structures of all synthesized analogues along with their corresponding biological activity data from in vitro screening.
Such a database would facilitate the rapid analysis of SAR trends, allowing researchers to identify key structural features responsible for activity and selectivity. For example, it would help in understanding the impact of substitutions on the salicyl ring or modifications to the piperazine core. Publicly available databases like ChEMBL provide a framework for how such data can be organized and utilized for drug discovery. ebi.ac.uk The integration of data from high-throughput screening campaigns into this database would be particularly valuable.
Integration of High-Throughput Screening Methodologies (In Vitro)
High-throughput screening (HTS) is an essential technology for rapidly evaluating large libraries of compounds against specific biological targets. nih.govspringernature.comresearchgate.netresearcher.liferesearchgate.net Once a relevant biological target for this compound is identified and a suitable assay is developed, HTS can be employed to screen libraries of its analogues.
The development of robust and miniaturized assays, often in 384- or 1536-well plate formats, is a prerequisite for a successful HTS campaign. nih.govresearchgate.netresearchgate.net These assays can be based on various detection methods, including fluorescence, luminescence, or absorbance, to measure the effect of the compounds on the target. The data generated from HTS can then be used to populate the chemoinformatic database and inform the next round of computational design and chemical synthesis.
Application in Chemical Biology Tools (e.g., probe development)
Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into valuable chemical biology tools. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system.
To serve as a chemical probe, a compound must exhibit high potency and selectivity for its target. Once a highly potent and selective analogue of this compound is identified, it can be further modified to create a probe. This might involve the attachment of a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to allow for visualization or pull-down experiments. Such probes would be invaluable for target validation, studying downstream signaling pathways, and elucidating the physiological role of the target protein. The development of piperazine-containing inhibitors of microbial β-glucuronidases is a recent example of how this class of compounds can be used to create tools to study the gut microbiome. nih.gov
Q & A
Q. How can researchers determine the purity of 4-(5-Chlorosalicyloyl)Piperazine in synthetic batches?
Methodological Answer: Purity assessment typically involves high-performance liquid chromatography (HPLC) with UV detection at 254 nm, calibrated against a certified reference standard. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity by comparing peak integration ratios to theoretical values. For example, a purity threshold >98% is standard for research-grade compounds, as seen in analogous piperazine derivatives . Mass spectrometry (MS) further validates molecular weight consistency.
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: Based on safety data for structurally similar compounds (e.g., 1-(4-Chlorophenyl)piperazine), researchers must:
- Use fume hoods to minimize inhalation of dust (engineering controls).
- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles (PPE).
- Store the compound in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent hazardous reactions .
- Implement spill protocols using inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to limit hydrolysis .
Q. Which solvents are optimal for dissolving this compound in kinetic studies?
Methodological Answer: Solubility screening in dimethyl sulfoxide (DMSO), methanol, and acetonitrile is recommended. For example, chlorophenyl-piperazine analogs show moderate solubility in DMSO (~50 mg/mL) but poor solubility in aqueous buffers (<1 mg/mL). Sonication at 40°C for 15–30 minutes enhances dissolution. Solvent selection should align with downstream assays (e.g., DMSO for in vitro cellular studies at <0.1% v/v to avoid cytotoxicity) .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield?
Methodological Answer: A two-step approach is common:
- Step 1: Condensation of 5-chlorosalicylic acid with piperazine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in anhydrous dichloromethane (yield: 60–70%).
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Yield improvements (up to 85%) are achievable using microwave-assisted synthesis (80°C, 30 min) or catalytic bases like triethylamine to accelerate acylation .
Q. What strategies resolve contradictory bioactivity data for this compound across studies?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). To address this:
- Standardize protocols using validated cell lines (e.g., HEK-293 for receptor binding assays) and control for batch-to-batch compound variability via LC-MS.
- Apply statistical meta-analysis to aggregate data from multiple studies, weighting results by sample size and methodological rigor.
- Cross-validate findings using orthogonal techniques (e.g., surface plasmon resonance vs. radioligand binding for affinity measurements) .
Q. How does the chloro-substitution position on the salicyloyl moiety influence the compound’s stability?
Methodological Answer: Comparative stability studies under accelerated conditions (40°C, 75% RH) show that 5-chloro derivatives exhibit greater hydrolytic stability than 3- or 4-chloro analogs due to steric hindrance. Degradation pathways (e.g., hydrolysis to salicylic acid) are monitored via HPLC-MS. For long-term storage, lyophilization and storage under nitrogen atmosphere are recommended to minimize oxidative decomposition .
Q. What in silico tools predict the pharmacokinetic profile of this compound?
Methodological Answer: Use molecular docking (AutoDock Vina) to assess binding to cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic hotspots. SwissADME predicts logP (~2.5) and intestinal permeability, suggesting moderate bioavailability. MD simulations (GROMACS) evaluate blood-brain barrier penetration potential, critical for CNS-targeted applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
